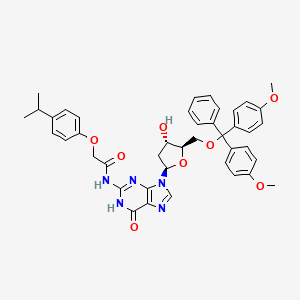
N2-(4-i-propylphenoxy)acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is a modified nucleotide analog known for its ability to inhibit viral replication. This compound’s unique chemical structure allows for site-specific inhibition of viral enzymes, leading to a significant reduction in viral replication dynamics.
Preparation Methods
The synthesis of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves multiple steps, including the protection of functional groups and selective acylation. The synthetic route typically starts with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl). The N2 position of guanosine is then acylated with 4-isopropylphenoxyacetyl chloride under basic conditions. The final product is obtained after deprotection and purification.
Chemical Reactions Analysis
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the N2 position, where the 4-isopropylphenoxyacetyl group can be replaced with other acyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various acylated or deacylated derivatives.
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: This compound is studied for its antiviral properties, particularly its ability to inhibit viral replication by targeting viral enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves the inhibition of viral enzymes. The compound’s unique structure allows it to bind specifically to the active site of these enzymes, preventing them from catalyzing the replication of viral RNA or DNA. This results in a significant reduction in viral replication and spread.
Comparison with Similar Compounds
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is unique due to its specific acylation at the N2 position and the presence of the dimethoxytrityl group at the 5’-hydroxyl position. Similar compounds include:
2’-Deoxy-5’-O-DMT-N2-(4-methoxyphenoxyacetyl)guanosine: Differing by the substitution of a methoxy group instead of an isopropyl group.
2’-Deoxy-5’-O-DMT-N2-(4-ethylphenoxyacetyl)guanosine: Differing by the substitution of an ethyl group instead of an isopropyl group.
These similar compounds share the ability to inhibit viral replication but may differ in their potency, specificity, and pharmacokinetic properties.
Properties
Molecular Formula |
C42H43N5O8 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C42H43N5O8/c1-26(2)27-10-16-33(17-11-27)53-24-36(49)44-41-45-39-38(40(50)46-41)43-25-47(39)37-22-34(48)35(55-37)23-54-42(28-8-6-5-7-9-28,29-12-18-31(51-3)19-13-29)30-14-20-32(52-4)21-15-30/h5-21,25-26,34-35,37,48H,22-24H2,1-4H3,(H2,44,45,46,49,50)/t34-,35+,37+/m0/s1 |
InChI Key |
VDDHLXYFMAKJSC-UQDPWRLZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)
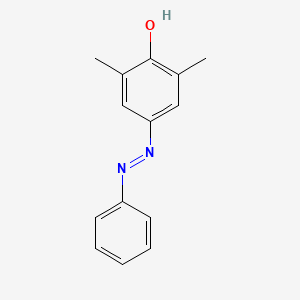
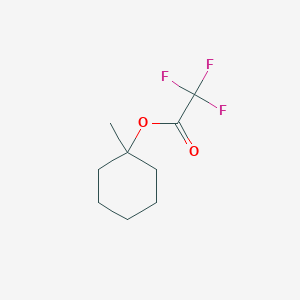
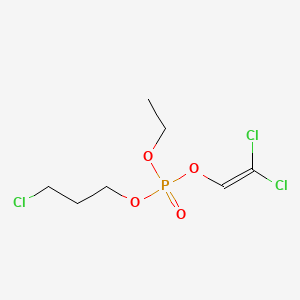
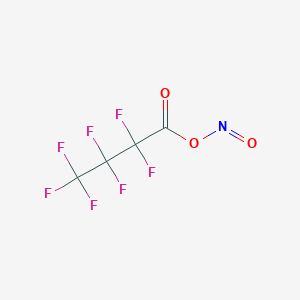

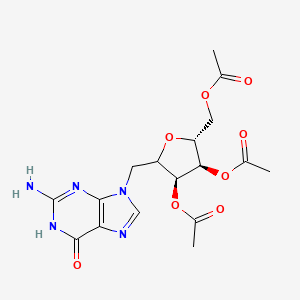
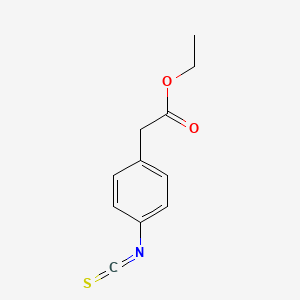

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
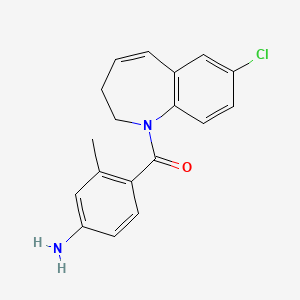
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
